molecular formula C13H18O2 B13668153 5-(2,3-Dimethylphenyl)pentanoic Acid

5-(2,3-Dimethylphenyl)pentanoic Acid

Cat. No.: B13668153
M. Wt: 206.28 g/mol
InChI Key: FCTWVPJQUBDTDW-UHFFFAOYSA-N
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Description

5-(2,3-Dimethylphenyl)pentanoic acid is a substituted pentanoic acid derivative featuring a 2,3-dimethylphenyl group attached to the fifth carbon of the pentanoic acid chain.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

5-(2,3-dimethylphenyl)pentanoic acid

InChI

InChI=1S/C13H18O2/c1-10-6-5-8-12(11(10)2)7-3-4-9-13(14)15/h5-6,8H,3-4,7,9H2,1-2H3,(H,14,15)

InChI Key

FCTWVPJQUBDTDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CCCCC(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dimethylphenyl)pentanoic Acid typically involves the reaction of 2,3-dimethylphenylmagnesium bromide with pentanoic acid chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) to facilitate the reaction. The mixture is then subjected to reflux conditions to ensure complete reaction, followed by purification steps such as recrystallization or chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dimethylphenyl)pentanoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

Scientific Research Applications

5-(2,3-Dimethylphenyl)pentanoic Acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2,3-Dimethylphenyl)pentanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may interact with enzymes involved in fatty acid metabolism, altering their activity and influencing metabolic pathways .

Comparison with Similar Compounds

Structural Modifications and Similarity Scores

The following table highlights key structural analogs and their similarity scores relative to 5-(2,3-Dimethylphenyl)pentanoic Acid:

Compound Name CAS Number Substituent Modifications Similarity Score Reference
5-(2,3-Dimethoxyphenyl)pentanoic acid 54130-93-7 Methoxy groups at C2, C3 (vs. methyl) 0.96
5-(2,3,4-Trimethoxyphenyl)pentanoic acid 51686-52-3 Additional methoxy at C4 0.98
5-(2,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid 951894-18-1 Methyl ketone at C5, 2,4-dimethylphenyl 0.95
5-(3-Chlorophenoxy)pentanoic acid 7170-52-7 Phenoxy group with Cl at C3 (vs. dimethylphenyl) N/A
5-[N-(1'-Phenylcyclohexyl)amino]pentanoic acid N/A Amino group linked to phenylcyclohexyl N/A

Key Observations :

  • Functional Group Diversity : The ketone-containing analog (951894-18-1) introduces a reactive carbonyl group, which may influence metabolic stability or receptor interactions .
  • Backbone Modifications: The amino-substituted analog (described in ) demonstrates enhanced receptor binding specificity, correlating with pharmacological activity in PCP receptor assays .

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